Ácido melítico

Descripción general

Descripción

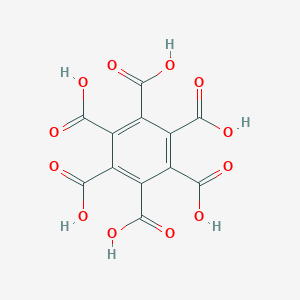

Fue descubierto por primera vez en 1799 por Martin Heinrich Klaproth en el mineral melita (piedra de miel), que es la sal de aluminio del ácido . Este compuesto se caracteriza por sus seis grupos carboxilo unidos a un anillo de benceno, lo que lo convierte en un ácido hexacarboxílico. Cristaliza en finas agujas sedosas y es soluble en agua y alcohol .

Aplicaciones Científicas De Investigación

El ácido bencenohexacarboxílico tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido bencenohexacarboxílico implica su interacción con varios objetivos moleculares y vías. Los seis grupos carboxilo del compuesto le permiten formar múltiples enlaces de hidrógeno e interactuar con diferentes enzimas y proteínas. Esta interacción puede afectar la actividad de estas moléculas, lo que lleva a varios efectos bioquímicos .

Análisis Bioquímico

Biochemical Properties

Mellitic acid, when dissolved in water, dissociates to yield various mellitate anions with pronounced tendencies to form complexes with cations including protonated amines . These anions, especially those with high charge densities (MA 5- and MA 6-), have shown to interact with proteins such as hen egg white lysozyme (HEWL), a basic stably folded globular protein .

Cellular Effects

The interaction between mellitic acid and proteins like HEWL can lead to the formation of electrostatic complexes, which can induce misfolding and aggregation of the protein . This can have significant effects on cellular processes, potentially disrupting normal protein function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of mellitic acid’s action involves the formation of highly symmetric MA 6- anions, which can interact with positively charged low-symmetry globular proteins . This electrostatic attraction can lead to interesting self-assembly patterns and induce protein misfolding and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, even at equimolar ratios (in respect to HEWL), mellitic acid anions are capable of inducing misfolding and aggregation of the protein upon mild heating . This results in non-native intermolecular beta-sheet appearing in the amide I’ region of the corresponding infrared spectra .

Dosage Effects in Animal Models

While specific dosage effects of mellitic acid in animal models are not well-documented, the capacity of extremely diluted mellitate anions (i.e., at sub-millimolar concentration range) to trigger aggregation of proteins is noteworthy .

Métodos De Preparación

El ácido bencenohexacarboxílico se puede sintetizar a través de varios métodos:

Oxidación de carbono puro o grafito: Este método implica la oxidación de carbono puro, grafito o hexametilbenceno utilizando permanganato de potasio alcalino en frío o ácido nítrico concentrado caliente.

De la melita: El compuesto también se puede preparar calentando melita con carbonato de amonio, hirviendo el exceso de sal de amonio y añadiendo amoniaco a la solución. La alúmina precipitada se filtra y el filtrado se evapora. La sal de amonio del ácido se purifica luego por recristalización y se convierte en la sal de plomo por precipitación con acetato de plomo.

Análisis De Reacciones Químicas

El ácido bencenohexacarboxílico es un compuesto muy estable y no reacciona con cloro, ácido nítrico concentrado o ácido yodhídrico . Sufre las siguientes reacciones:

Descomposición: En la destilación en seco, se descompone en dióxido de carbono y ácido piromelítico (C₁₀H₆O₈).

Formación de cloruro de ácido: La digestión prolongada del ácido con un exceso de pentacloruro de fósforo forma el cloruro de ácido, que cristaliza en agujas y se funde a 190 °C.

Formación de paramida: Calentando la sal de amonio del ácido a 150–160 °C mientras se desprende amoníaco, se forma una mezcla de paramida (melilimida).

Comparación Con Compuestos Similares

El ácido bencenohexacarboxílico es único debido a sus seis grupos carboxilo unidos a un anillo de benceno. Compuestos similares incluyen:

Ácido ftálico: Un anillo de benceno con dos grupos carboxilo.

Ácido tereftálico: Un anillo de benceno con dos grupos carboxilo en la posición para.

Ácido trimelítico: Un anillo de benceno con tres grupos carboxilo.

Ácido piromelítico: Un anillo de benceno con cuatro grupos carboxilo.

Estos compuestos difieren en el número y la posición de los grupos carboxilo, lo que afecta sus propiedades químicas y aplicaciones.

Propiedades

IUPAC Name |

benzene-1,2,3,4,5,6-hexacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSWCNNOKPMOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199650 | |

| Record name | Mellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Mellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-60-2 | |

| Record name | Mellitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene Hexacarboxylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenehexacarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELLITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80QSP14DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is mellitic acid and what is its molecular formula?

A1: Mellitic acid, also known as benzenehexacarboxylic acid, is an organic compound with the molecular formula C12H6O12. It is a benzene derivative where all six hydrogen atoms are replaced by carboxyl groups (-COOH). []

Q2: How does mellitic acid interact with calcium phosphate minerals?

A2: Mellitic acid exhibits a strong affinity for calcium phosphate minerals, similar to diphosphonates. This interaction stems from its ability to inhibit the crystallization of hydroxyapatite, the primary mineral component of bones and teeth, both in vitro and in vivo. [, ]

Q3: Does mellitic acid affect dental calculus formation?

A4: Yes, mellitic acid has been shown to effectively inhibit dental calculus formation in experimental animals. This effect is likely due to its interaction with hydroxyapatite, modifying its solubility and crystal growth. []

Q4: How does temperature affect the adsorption of mellitic acid onto kaolinite?

A5: The adsorption of mellitic acid onto kaolinite, a common clay mineral, is influenced by temperature and pH. At low pH (below 5.5), adsorption increases with rising temperature. Conversely, at higher pH values, increasing temperature leads to reduced adsorption. []

Q5: What type of complexation governs mellitic acid adsorption onto kaolinite?

A5: Spectroscopic data and modeling suggest that mellitic acid adsorbs onto kaolinite through outer-sphere complexation with surface hydroxyl groups (SOH) rather than permanent charge sites. Two proposed reactions are:

Q6: Can mellitic acid be used in the synthesis of metal-organic frameworks (MOFs)?

A7: Yes, mellitic acid can act as a robust organic linker in the synthesis of MOFs. For example, reacting zirconium with mellitic acid in a high concentration of ammonium cations produces a highly stable MOF with cation exchange sites. This MOF demonstrates potential for selective ammonium recovery from aqueous solutions and exhibits promising proton conductivity. []

Q7: What are the potential applications of mellitic acid in analytical chemistry?

A8: Mellitic acid's ability to sensitize the luminescence of terbium (Tb3+) in methanol shows promise for analytical applications. This method exhibits high sensitivity, allowing for Tb3+ detection at concentrations as low as 3 × 10−11 M, and demonstrates good selectivity even in the presence of other lanthanides. []

Q8: How does mellitic acid influence the precipitation of barite and calcite?

A9: Mellitic acid acts as both a potent inhibitor and a crystal growth modifier for both barite (BaSO4) and calcite (CaCO3) precipitation. In the case of barite, its presence leads to the formation of agglomerated nanoparticles, significantly altering the material's morphology. []

Q9: Can mellitic acid be used in the synthesis of polymers?

A10: Yes, mellitic acid, particularly its dianhydride form (MADA), is used as a building block in the synthesis of polyimides (PIs). Incorporating MADA provides sites for attaching pendent groups, offering a pathway to tailor the properties of the resulting polymers. [, ]

Q10: What is the significance of mellitic acid in the context of Mars exploration?

A11: Mellitic acid is considered a potential biomarker for the detection of organic molecules on Mars. It is believed to be a stable degradation product of kerogen, a complex organic matter found in meteorites, under the oxidizing conditions prevalent on the Martian surface. [, ]

Q11: Does mellitic acid decompose during thermal volatilization (TV) analysis?

A13: Experiments using the NASA Mars-1 soil simulant indicate that mellitic acid, when present at low levels (<0.05% wt), completely decomposes into carbon dioxide during TV analysis. This decomposition is attributed to the presence of strong oxidizers in the soil simulant, such as hydroxyl radicals and oxygen atoms released from iron species. []

Q12: What are the implications of mellitic acid's susceptibility to oxidation for Mars exploration?

A14: The fact that mellitic acid can be readily oxidized under simulated Martian conditions suggests that if present in low concentrations, it might be challenging to detect using TV-based analytical methods. This highlights the need for careful interpretation of CO2 signals detected during Martian soil analysis, as they might originate from both inorganic and organic sources. []

Q13: What is the role of mellitic acid in the production of benzenepolycarboxylic acids (BPCAs)?

A15: Mellitic acid is itself a BPCA, and its production is often considered an indicator of the success of coal oxidation processes. Pre-pyrolyzing lignite at specific temperatures (250–350 °C) before oxidation can enhance the yield of mellitic acid compared to directly oxidizing the raw lignite. []

Q14: What are the analytical techniques used to identify and quantify mellitic acid?

A14: Various analytical techniques are employed to identify and quantify mellitic acid, including:

- Gas chromatography-mass spectrometry (GC-MS): Often used after derivatizing mellitic acid into its methyl ester for improved volatility. [, , ]

- Raman spectroscopy: Allows for the identification of characteristic molecular vibrations, enabling detection in mineral matrices. []

- Fluorescence spectroscopy: Can be utilized for sensitive detection, especially in solution phase. []

- X-ray diffraction (XRD): Provides information on crystal structure and size, useful for studying mellitic acid's impact on mineral crystallization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.